molecular formula C21H21N5O B8593689 1-[8-(4-Amino-piperidin-1-yl)-quinolin-2-yl]-1H-benzoimidazol-5-ol CAS No. 343786-56-1

1-[8-(4-Amino-piperidin-1-yl)-quinolin-2-yl]-1H-benzoimidazol-5-ol

Cat. No. B8593689
M. Wt: 359.4 g/mol
InChI Key: JMPFBJJAPZNSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07071337B2

Procedure details

1-[2-(5-Methoxy-benzoimidazol-1-yl)-quinolin-8-yl]-piperidin-4-ylamine (500 mg, 1.10 mmol) was dissolved in 10 mL of DCM under an atmosphere of dry N2. To this solution was added boron tribromide (300 mL, 3.30 mmol) and the mixture was stirred overnight at ambient temperature. Then an additional 200 mL of borontribromide was added and the mixture was stirred for two hours. The reaction mixture was then poured over crushed ice and the pH of the resulting solution was adjusted to 9 with the careful addition of sodium carbonate (Na2CO3). The slurry was filtered and the solid was washed with water followed by Et2O and then dried under vacuum to give 1-[8-(4-Amino-piperidin-1-yl)-quinolin-2-yl]-1H-benzoimidazol-5-ol as a yellow solid. C.I. m/z 360 [M+1]; 1H NMR (DMSO) δ 9.07 (s, 1 H), 8.76 (d, J=8.9 Hz, 1 H), 8.48 (d, J=8.9 Hz, 1 H), 8.10 (d, J=8.9 Hz, 1 H), 7.56 (d, J=7.4 Hz, 1 ), 7.45 (m, 1 H), 7.26 (d, J=7.4 Hz, 1 H), 7.01 (d, J=2.2 Hz, 1 H), 6.95 (dd, J=2.2, 8.9 Hz, 1 H), 3.72 (m, 2 H), 2.76 (m, 3 H), 1.88 (m, 2 H), 1.65 (m, 2 H).
Name
1-[2-(5-Methoxy-benzoimidazol-1-yl)-quinolin-8-yl]-piperidin-4-ylamine
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:28]=[CH:27][C:6]2[N:7]([C:10]3[CH:19]=[CH:18][C:17]4[C:12](=[C:13]([N:20]5[CH2:25][CH2:24][CH:23]([NH2:26])[CH2:22][CH2:21]5)[CH:14]=[CH:15][CH:16]=4)[N:11]=3)[CH:8]=[N:9][C:5]=2[CH:4]=1.B(Br)(Br)Br.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl>[NH2:26][CH:23]1[CH2:24][CH2:25][N:20]([C:13]2[CH:14]=[CH:15][CH:16]=[C:17]3[C:12]=2[N:11]=[C:10]([N:7]2[C:6]4[CH:27]=[CH:28][C:3]([OH:2])=[CH:4][C:5]=4[N:9]=[CH:8]2)[CH:19]=[CH:18]3)[CH2:21][CH2:22]1 |f:2.3.4|

Inputs

Step One
Name
1-[2-(5-Methoxy-benzoimidazol-1-yl)-quinolin-8-yl]-piperidin-4-ylamine
Quantity
500 mg
Type
reactant
Smiles
COC1=CC2=C(N(C=N2)C2=NC3=C(C=CC=C3C=C2)N2CCC(CC2)N)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then an additional 200 mL of borontribromide was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1CCN(CC1)C=1C=CC=C2C=CC(=NC12)N1C=NC2=C1C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.